molecular formula C22H30ClN3O4S B2936242 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride CAS No. 1216477-74-5

2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride

Cat. No.: B2936242
CAS No.: 1216477-74-5
M. Wt: 468.01
InChI Key: NNSAZXJOFIRIDY-UHFFFAOYSA-N
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Description

2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride is a synthetic organic compound It is characterized by the presence of a tolyloxy group, a tosylpiperazine moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride typically involves multiple steps:

    Formation of the tolyloxy intermediate: This step involves the reaction of m-tolyl alcohol with an appropriate halogenating agent to form m-tolyloxy halide.

    Piperazine derivatization: The piperazine ring is tosylated using tosyl chloride in the presence of a base to form 4-tosylpiperazine.

    Coupling reaction: The m-tolyloxy halide is then reacted with the tosylpiperazine derivative in the presence of a base to form the desired intermediate.

    Acetamide formation: The intermediate is then reacted with an acylating agent to form the final product, 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide.

    Hydrochloride salt formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tolyloxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

    Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiolates.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(p-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride
  • 2-(m-tolyloxy)-N-(2-(4-methylpiperazin-1-yl)ethyl)acetamide hydrochloride

Comparison:

  • Structural Differences: Variations in the position of the tolyloxy group or the substitution on the piperazine ring.
  • Unique Properties: 2-(m-tolyloxy)-N-(2-(4-tosylpiperazin-1-yl)ethyl)acetamide hydrochloride may exhibit unique pharmacological or chemical properties due to its specific structure.

Properties

IUPAC Name

2-(3-methylphenoxy)-N-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethyl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S.ClH/c1-18-6-8-21(9-7-18)30(27,28)25-14-12-24(13-15-25)11-10-23-22(26)17-29-20-5-3-4-19(2)16-20;/h3-9,16H,10-15,17H2,1-2H3,(H,23,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSAZXJOFIRIDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)COC3=CC=CC(=C3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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